molecular formula C18H16O7S B2894216 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 858761-96-3

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No. B2894216
CAS RN: 858761-96-3
M. Wt: 376.38
InChI Key: CWNXDFZZYDXMTC-MFOYZWKCSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Scientific Research Applications

Chemical Synthesis and Modifications

The compound (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is involved in complex chemical syntheses and modifications, contributing to the development of diverse chemical entities. For instance, the addition of methanesulfenyl chloride and sulfur chloride to certain piperazinediones yields Markownikoff products, illustrating the compound's role in creating structurally varied molecules with potential applications in medicinal chemistry and materials science (J. Yoshimura et al., 1974).

Catalysis and Organic Reactions

The substance demonstrates utility in catalysis and organic reactions, such as the base-catalysed rearrangement of sultone oximes to benzisoxazole and methanesulfonate derivatives. This process underpins the synthesis of crucial intermediates for pharmaceutical compounds, evidencing the compound's significance in drug discovery and synthesis (V. Arava et al., 2007).

Environmental and Biological Implications

Moreover, this compound contributes to understanding the environmental and biological pathways of methanesulfonic acid. This acid is pivotal in the biogeochemical cycling of sulfur, highlighting the compound's relevance in environmental science and microbial metabolism research (D. Kelly & J. Murrell, 1999).

Material Science Applications

In material science, the compound plays a role in synthesizing and characterizing novel materials, such as metal-organic frameworks (MOFs) with sulfone functionalities. These MOFs exhibit potential for CO2 capture and sensitive detection of volatile organic compounds, underscoring the compound's application in addressing climate change and environmental monitoring (Gouri Chakraborty et al., 2020).

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves speculating on potential future research directions or applications for the compound. This could be based on its properties, reactivity, or bioactivity .

properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-5-7-15(23-2)11(8-12)9-17-18(19)14-6-4-13(10-16(14)24-17)25-26(3,20)21/h4-10H,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXDFZZYDXMTC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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